Enzymatic Potency Comparison: ATX Inhibitor 13 (10c) vs. PF-8380 and GLPG1690
ATX inhibitor 13 (compound 10c) exhibits an enzymatic IC50 of 3.4 nM against autotaxin in an isolated enzyme assay [1]. This potency is comparable to the well-characterized tool compound PF-8380 (IC50: 2.8 nM) [2] and substantially greater than that of the clinical-stage inhibitor GLPG1690 (ziritaxestat; IC50: 131 nM) [3]. The 3.4 nM value positions 10c among the most potent ATX inhibitors in its class, offering a favorable potency profile for in vitro studies requiring robust target engagement.
| Evidence Dimension | ATX enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 3.4 nM |
| Comparator Or Baseline | PF-8380: 2.8 nM; GLPG1690: 131 nM |
| Quantified Difference | 10c is ~1.2-fold less potent than PF-8380 and ~38-fold more potent than GLPG1690 |
| Conditions | Isolated enzyme assay; PF-8380 and GLPG1690 data from published studies |
Why This Matters
Potency is a primary determinant of effective concentration range and target engagement in biochemical assays; 10c's 3.4 nM IC50 ensures robust ATX inhibition at low compound concentrations, minimizing off-target effects.
- [1] Lei, H., et al. (2022). Design, synthesis and promising anti-tumor efficacy of novel imidazo[1,2-a]pyridine derivatives as potent autotaxin allosteric inhibitors. European Journal of Medicinal Chemistry, 236, 114307. View Source
- [2] Gierse, J., et al. (2010). A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. Journal of Pharmacology and Experimental Therapeutics, 334(1), 310-317. View Source
- [3] Probes & Drugs Portal. (n.d.). Ziritaxestat (GLPG1690) Compound Profile. Probes & Drugs Portal. View Source
